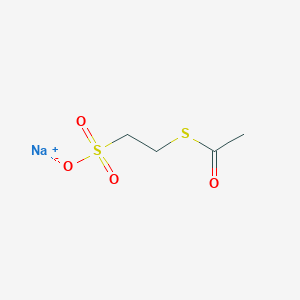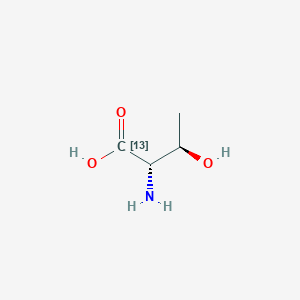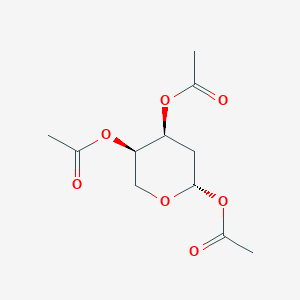
2-Acetylthioethanesulfonic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylthioethanesulfonic Acid Sodium Salt, also known as Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt, is a chemical compound with the molecular formula C4H7NaO4S2 . Its CAS number is 76274-71-0 .
Molecular Structure Analysis
The molecular structure of 2-Acetylthioethanesulfonic Acid Sodium Salt consists of 4 carbon atoms, 7 hydrogen atoms, 1 sodium atom, 4 oxygen atoms, and 2 sulfur atoms . The exact mass is 205.96800.Wissenschaftliche Forschungsanwendungen
Sodium Oxybate in Alcohol Dependence Treatment
Sodium oxybate, a sodium salt formulation, is utilized for treating alcohol withdrawal syndrome and maintaining abstinence in alcohol dependence. Its effectiveness is comparable to diazepam and clomethiazole for alcohol withdrawal and to naltrexone or disulfiram for abstinence maintenance. Despite its potential for abuse, sodium oxybate is generally well-tolerated under strict medical surveillance and with proper dosage and administration conditions (G. Keating, 2013).
Microbial Food Safety and Sodium Reduction
Sodium chloride (table salt), a crucial source of dietary sodium, plays a significant role in inhibiting pathogen and spoilage microorganism growth in foods. The antimicrobial properties of sodium chloride and other sodium salts, like sodium lactate and sodium diacetate, are vital for producing safe and wholesome foods. These properties underline the challenge of reducing sodium content in foods without compromising food safety and quality (P. Taormina, 2010).
Sodium in Pharmaceutical and Health Research
Sodium salts are integral in pharmaceutical formulations and health research, offering therapeutic benefits in various conditions, including cardiovascular diseases, neurodegeneration, and as antidotes for toxicity. For instance, sodium tanshinone IIA sulfonate, derived from Salvia miltiorrhiza, exhibits anti-oxidative, anti-inflammatory, and anti-apoptotic effects, showing promise in treating heart diseases, brain diseases, and cancers (Zhong-Yan Zhou et al., 2019).
Eigenschaften
IUPAC Name |
sodium;2-acetylsulfanylethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIOMPDETDVHAO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635387 |
Source


|
| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylthioethanesulfonic Acid Sodium Salt | |
CAS RN |
76274-71-0 |
Source


|
| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)






![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)



